molecular formula C4H2N2S3 B14374955 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile CAS No. 89797-56-8

3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile

Cat. No.: B14374955
CAS No.: 89797-56-8
M. Wt: 174.3 g/mol
InChI Key: CIAFWECWFZXRNQ-UHFFFAOYSA-N
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Description

3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is a chemical compound with the molecular formula C4H2N2S3 It is characterized by the presence of an imino group, a sulfanylidene group, and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiolane precursor with an imino group donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds, while the sulfanylidene group can participate in redox reactions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Uniqueness: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is unique due to the combination of its imino and sulfanylidene groups within the dithiolane ring

Properties

CAS No.

89797-56-8

Molecular Formula

C4H2N2S3

Molecular Weight

174.3 g/mol

IUPAC Name

3-imino-5-sulfanylidenedithiolane-4-carbonitrile

InChI

InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h2,6H

InChI Key

CIAFWECWFZXRNQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1C(=N)SSC1=S

Origin of Product

United States

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